1,4-Undecadiene
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Overview
Description
1, 4-Undecadiene belongs to the class of organic compounds known as alkadienes. These are acyclic hydrocarbons that contain exactly two carbon-to-carbon double bonds. 1, 4-Undecadiene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 4-undecadiene is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Twisted Amide Reduction and Synthesis of Derivatives :
- The synthesis of a benzo-1-aza-adamantane derivative, utilizing the Wolff-Kishner reduction of a "twisted" amide, demonstrates a novel application of 1,4-Undecadiene in synthesizing complex molecular structures (Bashore et al., 2003).
Ring-Closing Metathesis (RCM) and Ring Fragmentation Strategy :
- The use of a temporary one-atom internal tether in 1,9-deca- and 1,10-undecadienes allows efficient ring-closing metathesis (RCM), leading to the synthesis of medium-sized carbocycles which are otherwise challenging to construct (Rodríguez et al., 2000).
Chemical Analysis and Environmental Applications :
- A new liquid-phase microextraction method based on the solidification of floating organic drop, utilizing 1-undecanol, showcases an efficient, affordable, and convenient technique for the extraction and determination of low concentrations of polycyclic aromatic hydrocarbons (PAHs) in water samples (Zanjani et al., 2007).
Synthesis of Medium-sized Rings :
- The addition of an ethylcopper complex to 1-octyne results in the synthesis of (E)-5-ethyl-1,4-undecadiene, a method that indicates the utility of this compound in constructing complex molecular structures with medium-sized rings (Iyer & Helquist, 2003).
Catalyst-Free Synthesis of Nitrogen Containing Spiro Heterocycles :
- The synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via double Michael addition, without the need for any catalyst, presents an efficient route for creating nitrogen-containing spiro heterocycles, demonstrating another dimension of chemical applications for this compound derivatives (Aggarwal et al., 2014).
Properties
CAS No. |
53786-93-9 |
---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(4E)-undeca-1,4-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,7,9H,1,4-6,8,10-11H2,2H3/b9-7+ |
InChI Key |
KHZYHTLTISWFGH-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC/C=C/CC=C |
SMILES |
CCCCCCC=CCC=C |
Canonical SMILES |
CCCCCCC=CCC=C |
55976-13-1 53786-93-9 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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